Methyl 4-hydroxyquinazoline-6-carboxylate
Overview
Description
Methyl 4-hydroxyquinazoline-6-carboxylate is a chemical compound with the molecular formula C10H8N2O3. It is a derivative of quinazoline, a heterocyclic aromatic organic compound.
Mechanism of Action
Target of Action
Quinazoline derivatives are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Quinazoline derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation .
Biochemical Pathways
Quinazoline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Quinazoline derivatives are known to have diverse pharmacokinetic properties, depending on their specific chemical structures .
Result of Action
Quinazoline derivatives are known to have a variety of effects at the molecular and cellular levels, depending on their specific targets and modes of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the action of quinazoline derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-hydroxyquinazoline-6-carboxylate typically involves the reaction of 2-aminobenzoic acid with formic acid and methanol. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the quinazoline ring. The final step involves the esterification of the carboxylic acid group to form the methyl ester .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, are likely to be applied.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-hydroxyquinazoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the quinazoline ring can be reduced to form a dihydroquinazoline derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Halogenated or alkylated quinazoline derivatives.
Scientific Research Applications
Methyl 4-hydroxyquinazoline-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinazoline derivatives.
Medicine: Quinazoline derivatives are known for their anticancer, antimicrobial, and anti-inflammatory properties. This compound may serve as a precursor for the development of new therapeutic agents.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Quinazoline: The parent compound, which lacks the hydroxyl and carboxylate groups.
4-Hydroxyquinazoline: Similar structure but without the carboxylate group.
6-Carboxyquinazoline: Similar structure but without the hydroxyl group.
Uniqueness: Methyl 4-hydroxyquinazoline-6-carboxylate is unique due to the presence of both hydroxyl and carboxylate groups, which can participate in various chemical reactions and interactions. This dual functionality makes it a versatile compound for the synthesis of more complex molecules and for exploring new biological activities .
Properties
IUPAC Name |
methyl 4-oxo-3H-quinazoline-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)6-2-3-8-7(4-6)9(13)12-5-11-8/h2-5H,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKJJWQKQGSQPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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